1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C18H18BrNO2S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dihydroquinoline structure
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the dihydroquinoline ring structure.
Final Assembly:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with similar compounds such as:
- 1-[(4-Bromophenyl)sulfonyl]pyrrolidine
- 1-[(4-Bromophenyl)sulfonyl]piperazine
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
These compounds share the bromophenyl sulfonyl group but differ in their core structures, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C18H18BrNO2S |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C18H18BrNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3 |
InChI Key |
ZYMAGBKNMVMMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)Br)(C)C |
Origin of Product |
United States |
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